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Compound of Interest

(R)-tert-butyl 1-
Compound Name:
cyanoethylcarbamate

Cat. No.: B012532

(R)-tert-butyl 1-cyanoethylcarbamate (CAS No. 100927-09-1) is a specialized organic
compound valued for its dual functionality: a nitrile group and a stereochemically defined amine
protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc group is a cornerstone of modern
organic synthesis, particularly in peptide chemistry and drug design, prized for its stability under
a wide range of conditions and its clean, straightforward removal under mild acidic conditions.

[2]

The true value of this molecule lies in its identity as a chiral a-aminonitrile. The nitrile can be
hydrolyzed to a carboxylic acid or reduced to an amine, making (R)-tert-butyl 1-
cyanoethylcarbamate a direct precursor to enantiomerically pure (R)-alanine derivatives and
other valuable chiral synthons. Such chiral amines are ubiquitous structural motifs in a vast
array of pharmaceuticals, making this compound a critical starting material for asymmetric
synthesis.

Core Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties is foundational to its effective
use in the laboratory, informing decisions on storage, solvent selection, and reaction setup.

Physical and Chemical Data

The quantitative data for (R)-tert-butyl 1-cyanoethylcarbamate are summarized below.
Where specific experimental data for the target compound is not publicly available, data from
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the parent compound, tert-butyl carbamate, is provided for context and estimation.

Property Value Source
CAS Number 100927-09-1 [11[3]
Molecular Formula CsH14N202 [1]
Molecular Weight 170.21 g/mol [1]
Appearance Solid (predicted) -
Metting Point 105-109 °C (for tert-butyl )

carbamate)

Storage Temperature

2-8°C, Sealed in a dry

environment

[1]

Solubility

Soluble in many organic
solvents (e.g., DCM, THF, -

DMSO)

Safety and Handling

As a nitrile-containing compound, appropriate safety precautions are mandatory. The Globally

Harmonized System (GHS) classifications highlight the primary hazards associated with this

chemical.

Precautionary

Hazard Class GHS Classification Source
Statements

Skin H315: Causes skin P280, P302+P352, 0]

Corrosion/Irritation irritation P332+P313

_ _ P280,
Serious Eye H319: Causes serious
o o P305+P351+P338, [1]

Damage/Irritation eye irritation

P337+P313
Core Handling Protocol:
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood
to avoid inhalation of any dust or vapors.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety
glasses with side shields, and nitrile gloves.

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Characterization: A Predictive
Analysis

While a publicly curated, complete set of spectra for this specific molecule is not readily
available, its structure allows for a highly accurate prediction of its key spectroscopic features.
This predictive analysis is a critical skill for verifying the identity and purity of synthesized
material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The expected
signals for (R)-tert-butyl 1-cyanoethylcarbamate are detailed below.
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Proton (*H)
Environment

Expected
Chemical Shift

(6, ppm)

Multiplicity

Integration

Key Insights

-C(CHs)s (Boc)

~1.4-1.5

Singlet (s) 9H

The strong
singlet is the
hallmark of the

Boc-protecting

group.

-CH(CH?3)

Doublet (d) 3H

This doublet
arises from
coupling to the
adjacent methine

proton.

-CH(CHs)

~4.6-4.8

Quartet of
doublets (qd) or 1H

multiplet (m)

Coupled to the
methyl protons
and the N-H
proton. Its
position indicates
it's attached to
two
electronegative
atoms (N and
CN).

-NH

~5.0-5.5

Doublet (d) or
broad singlet (br 1H

s)

The chemical
shift is variable
and the peak can
be broad due to
hydrogen
bonding and
exchange.[4]
Coupling to the
methine proton
may be

observed.
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Carbon (**C) Environment

Expected Chemical Shift

(3, ppm)

Key Insights

-C(CHs)s (Boc)

Characteristic signal for the

methyl carbons of the Boc

group.

-C(CHs)s (Boc)

The quaternary carbon of the
Boc group, shifted downfield

by the adjacent oxygen.

-CH(CHs)

Typical aliphatic methyl carbon

signal.

-CH(CHs)

~40-45

The stereocenter carbon, its
shift influenced by the attached

nitrogen and nitrile.

-C=N (Nitrile)

~118-120

A key diagnostic signal for the

nitrile functional group.

C=0 (Carbamate)

~155

The carbonyl carbon of the
carbamate, a highly

deshielded signal.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.
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Expected
Functional Group Wavenumber Appearance Key Insights
(cm™)
Indicates the
N-H Stretch ) presence of the N-H
~3300-3400 Medium, sharp )
(Carbamate) bond in the

carbamate.

Corresponds to the C-
C-H Stretch (Aliphatic)  ~2850-3000 Strong, sharp H bonds of the methyl
and tert-butyl groups.

A highly diagnostic,
o Medium to weak, though sometimes

C=N Stretch (Nitrile) ~2240-2260
sharp weak, peak for the

nitrile group.

The prominent
C=0 Stretch carbonyl absorption is
~1680-1710 Strong, sharp o
(Carbamate) a defining feature of

the carbamate.

Often seen in
N-H Bend ~1510-1540 Medium secondary amides

and carbamates.

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of chiral a-aminonitriles can be approached from multiple angles. We will detail
two robust and field-proven strategies: a stereoretentive displacement reaction and an
asymmetric Strecker synthesis.

Strategy 1: Stereoretentive Cyanide Displacement
(Adapted Protocol)

This approach leverages a readily available chiral starting material, (R)-Alaninol, and converts it
into the target aminonitrile. The key steps are Boc protection of the amine, activation of the
primary alcohol (e.g., as a mesylate), and subsequent Sn2 displacement with a cyanide source.
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This method is advantageous as it preserves the stereochemistry of the starting material. The
following protocol is adapted from a validated synthesis of a structurally analogous compound.

[5]

Step 1: Boc Protection

Di-tert-butyl dicarbonate (Boc)20
(R)-Alaninol Triethylamine (EtsN)
THF

Step 2: Mesylation

v A4

Methanesulfonyl chloride (MsCl)
QR)-tert-butyl (l-hydroxypropan-2-yl)carbamat<97 Triethylamine (EtsN)
DCM

Step 3: Cyanide Displacement

\ / \ /
@R)—Z-((tert-butoxycarbonyl)amino)propyl methanesulfonateji

Sodium Cyanide (NaCN)
DMSO

\ 4 \ /
GR)»ten-butyl (l-cyanoethyl)carbamate)

Click to download full resolution via product page

Diagram 1: Synthesis via Stereoretentive Cyanide Displacement.

Detailed Experimental Protocol:

e Step 1: Boc Protection of (R)-Alaninol:
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o To a stirred solution of (R)-Alaninol (1.0 eq) and triethylamine (1.1 eq) in anhydrous
tetrahydrofuran (THF) at O °C, add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF
dropwise.

o Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis
indicates complete consumption of the starting material.

o Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and
wash sequentially with 1N HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate to yield (R)-tert-butyl
(1-hydroxypropan-2-yl)carbamate, which can often be used without further purification.

Step 2: Mesylation of the Alcohol:

o Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and
cool to 0 °C.

o Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride
(1.2 eq).

o Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.

o Upon completion, dilute with DCM and wash with cold water and brine. Dry the organic
phase over anhydrous MgSOQa, filter, and concentrate in vacuo to yield the crude mesylate.
Causality: The alcohol is converted to a good leaving group (mesylate) to facilitate the
subsequent nucleophilic substitution.

Step 3: Sn2 Displacement with Cyanide:

[¢]

Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate
safety measures.

[¢]

Dissolve the crude mesylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

o

Add sodium cyanide (3.0 eq) in one portion.

[e]

Heat the mixture to 45-50 °C and stir for 18 hours.[5]
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o Cool the reaction mixture to 0 °C and carefully quench by adding cold water.
o Extract the agueous phase multiple times with diethyl ether or ethyl acetate.

o Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, and
dry over anhydrous MgSOa.

o Filter and concentrate the solvent. The resulting crude product can be purified by column
chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure
(R)-tert-butyl 1-cyanoethylcarbamate.

Strategy 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic multi-component reaction that forms an a-aminonitrile from
an aldehyde, an amine, and a cyanide source.[6][7] To achieve enantioselectivity, a chiral
amine or a chiral catalyst is employed. For our target, we can envision a pathway starting with
acetaldehyde, using tert-butyl carbamate as the "amine" component (or a precursor), and a
cyanide source, all mediated by a chiral catalyst.

e tert-Butyl Carbamate Cyanide Source Chiral Catalyst
y (or Ammonia + Bocz20) (e.g., TMSCN) (e.g., Chiral Thiourea or Phosphoric Acid)
One-Pot Reaction OnetPot Reaction One-Pot Reaction One-Pot Reaction

v Y

—>6R)-tert-butyl (1-cyanoethyl)carbamat19<

Click to download full resolution via product page
Diagram 2: Conceptual Asymmetric Strecker Synthesis Workflow.
Conceptual Protocol:

The power of the Strecker synthesis lies in its convergence. A chiral catalyst, such as a
thiourea or phosphoric acid derivative, would co-ordinate the imine intermediate formed in situ
from acetaldehyde and the amine component. This creates a chiral environment, directing the
nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the (R)-
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stereocenter. While specific conditions would require optimization, this strategy represents a
highly efficient and atom-economical approach to the target molecule.[8]

Applications in Drug Development and Medicinal
Chemistry

The utility of (R)-tert-butyl 1-cyanoethylcarbamate is realized when it is transformed into
more complex molecular architectures for drug discovery.

o Synthesis of Chiral a-Amino Acids: Acidic hydrolysis of the nitrile group, typically followed by
deprotection of the Boc group, provides a direct route to optically pure (R)-Alanine.

o Synthesis of Chiral 1,2-Diamines: Reduction of the nitrile group (e.g., using LiAlH4, H2/Raney
Ni) yields the corresponding chiral 1,2-diaminopropane derivative. This N-Boc-(R)-1,2-
diaminopropane is a valuable building block for synthesizing ligands, catalysts, and complex
drug molecules.

e Pharmaceutical Intermediate: Carbamate-protected chiral intermediates are critical in the
multi-step synthesis of modern pharmaceuticals. For instance, a structurally related
carbamate derivative is a key intermediate in the synthesis of the anti-epileptic drug
Lacosamide.[9] This highlights the role of such building blocks in constructing the core of
bioactive molecules.

Conclusion

(R)-tert-butyl 1-cyanoethylcarbamate is more than a simple chemical, it is a strategic tool for
the efficient construction of stereochemically complex molecules. Its robust Boc-protecting
group and versatile nitrile functionality provide medicinal chemists with a reliable and
predictable building block. A deep understanding of its properties, handling requirements, and
synthetic access, as detailed in this guide, empowers researchers to fully leverage its potential
in the discovery and development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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